Product packaging for 2-(2-Thienyl)ethyl benzenesulphonate(Cat. No.:CAS No. 85567-51-7)

2-(2-Thienyl)ethyl benzenesulphonate

Cat. No.: B12651295
CAS No.: 85567-51-7
M. Wt: 268.4 g/mol
InChI Key: SXYFRONLEKYUEC-UHFFFAOYSA-N
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Description

Contextualizing Sulphonic Esters as Versatile Synthetic Intermediates

Sulphonic esters, with the general formula R-SO₂-OR', are recognized as highly valuable intermediates in organic synthesis. wikipedia.org Their utility stems primarily from the fact that the sulphonate group (RSO₃⁻) is an excellent leaving group, which facilitates a variety of nucleophilic substitution and elimination reactions. wikipedia.orgeurjchem.com This favorable characteristic is due to the stability of the resulting sulfonate anion, which is the conjugate base of a strong sulfonic acid. wikipedia.orgwikipedia.org

The formation of a sulphonic ester is a common strategy to activate an alcohol's hydroxyl group, which is otherwise a poor leaving group (OH⁻). libretexts.orgyoutube.com By converting the alcohol into a sulphonate ester, such as a tosylate, mesylate, or in this case, a benzenesulphonate, the oxygen atom becomes part of a much more stable leaving group. libretexts.orgyoutube.com This "activation" allows for subsequent reactions with a wide array of nucleophiles. libretexts.org The synthesis of sulphonic esters is typically achieved through the reaction of an alcohol with a sulfonyl chloride in the presence of a base like pyridine (B92270). wikipedia.orgyoutube.com This process is known to proceed with retention of the stereochemical configuration at the alcohol's carbon atom, as the C-O bond is not broken during the esterification. youtube.com

Beyond their role as leaving groups in substitution and elimination reactions, sulphonic esters are also implicated in transition-metal-catalyzed reactions and can serve as electrophilic partners in various synthetic transformations. eurjchem.com The stability and reactivity of sulphonic esters have positioned them as crucial tools for the construction of complex organic molecules. eurjchem.comsci-hub.se

The Broader Significance of Thiophene (B33073) Moiety in Chemical Research

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom (C₄H₄S), is a privileged scaffold in chemical research due to its unique electronic properties and versatile reactivity. wikipedia.orgnih.govnih.gov It is considered a bioisostere of the benzene (B151609) ring, meaning it can often replace a benzene ring in a biologically active molecule without a significant loss of activity. wikipedia.orgcognizancejournal.com This has led to its incorporation into a vast number of pharmaceuticals. wikipedia.orgnih.gov

Key Research Areas for Thiophene Derivatives:

Medicinal Chemistry: Thiophene derivatives exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antipsychotic properties. nih.govnih.govcognizancejournal.comresearchgate.net Marketed drugs containing the thiophene nucleus include the antiplatelet agent clopidogrel, the antipsychotic olanzapine, and the non-steroidal anti-inflammatory drug (NSAID) lornoxicam. wikipedia.orgnih.govresearchgate.net

Materials Science: The electron-rich nature of the thiophene ring makes it an excellent building block for π-conjugated systems. researchgate.netnumberanalytics.com Thiophene-based polymers and oligomers are extensively used in the development of organic electronics, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. numberanalytics.comresearchgate.netresearchgate.netacs.org Their photophysical properties, including fluorescence, are also exploited in bioimaging and sensor applications. researchgate.netinnovations-report.comrsc.org

Organic Synthesis: As a synthetic building block, thiophene can undergo a range of chemical transformations, including electrophilic substitution reactions like halogenation and acylation. numberanalytics.comnumberanalytics.com Its ability to be selectively functionalized makes it a versatile starting material for constructing more complex molecular architectures. numberanalytics.com

The physicochemical properties of thiophene are remarkably similar to benzene, for instance, their boiling points are 84 °C and 81.1 °C, respectively. nih.govcognizancejournal.com This similarity, combined with its distinct electronic characteristics, ensures the continued importance of the thiophene moiety in diverse scientific fields. cognizancejournal.comresearchgate.net

Overview of Research Trajectories for 2-(2-Thienyl)ethyl Benzenesulphonate

Research involving this compound has primarily focused on its synthesis and its application as a synthetic intermediate.

Synthesis: The synthesis of this compound is analogous to the preparation of other sulphonic esters. The most direct route involves the reaction of 2-(2-thienyl)ethanol with benzenesulphonyl chloride. While specific patents detail the synthesis of the closely related p-toluenesulphonate (tosylate) analogue, the general procedure is applicable. nih.govgoogle.com This esterification is typically carried out in a suitable solvent like toluene (B28343), using a base such as triethylamine (B128534) to neutralize the HCl byproduct. nih.govgoogle.com

A general synthetic scheme is as follows: 2-(Thiophen-2-yl)ethanol + Benzenesulphonyl Chloride → this compound + Triethylamine Hydrochloride

Applications as a Synthetic Intermediate: The primary documented application for thienylethyl sulphonates is as intermediates in the synthesis of pharmacologically active molecules. The related compound, 2-(thiophen-2-yl)ethyl 4-methylbenzenesulfonate, is a known intermediate in the synthesis of the widely used antiplatelet drug, clopidogrel. nih.govresearchgate.net Given the similar reactivity of benzenesulphonates and p-toluenesulphonates as leaving groups, this compound serves a similar purpose, acting as a precursor for introducing the 2-(2-thienyl)ethyl group into a target molecule via nucleophilic substitution.

Analytical Methods: The characterization and analysis of this compound have also been a subject of study. A reverse-phase high-performance liquid chromatography (HPLC) method has been developed for its analysis. sielc.com This method uses a mobile phase of acetonitrile (B52724) and water with an acid modifier, demonstrating a practical approach for its separation and potential quantification in reaction mixtures or as an impurity. sielc.com

Table of Physicochemical Properties for this compound

Property Value Source
Molecular Formula C₁₂H₁₂O₃S₂ nih.govalfa-chemistry.com
Molecular Weight 268.4 g/mol nih.govalfa-chemistry.com
CAS Number 85567-51-7 nih.govalfa-chemistry.com
IUPAC Name 2-thiophen-2-ylethyl benzenesulfonate (B1194179) nih.govalfa-chemistry.com
Boiling Point 416.5 °C at 760 mmHg alfa-chemistry.com
Density 1.313 g/cm³ alfa-chemistry.com
Flash Point 205.7 °C alfa-chemistry.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12O3S2 B12651295 2-(2-Thienyl)ethyl benzenesulphonate CAS No. 85567-51-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85567-51-7

Molecular Formula

C12H12O3S2

Molecular Weight

268.4 g/mol

IUPAC Name

2-thiophen-2-ylethyl benzenesulfonate

InChI

InChI=1S/C12H12O3S2/c13-17(14,12-6-2-1-3-7-12)15-9-8-11-5-4-10-16-11/h1-7,10H,8-9H2

InChI Key

SXYFRONLEKYUEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)OCCC2=CC=CS2

Origin of Product

United States

Synthetic Methodologies and Strategic Functionalization of 2 2 Thienyl Ethyl Benzenesulphonate

Retrosynthetic Analysis and Precursor Identification for 2-(2-Thienyl)ethyl Benzenesulphonate

A retrosynthetic analysis of this compound reveals that the target molecule can be disconnected at the ester linkage. This primary disconnection points to 2-(2-thienyl)ethanol and benzenesulfonyl chloride as the immediate precursors. google.comgoogle.com Further deconstruction of 2-(2-thienyl)ethanol suggests thiophene (B33073) and ethylene (B1197577) oxide or a two-carbon synthon as starting materials. unodc.orgincb.org Benzenesulfonyl chloride is typically prepared by the chlorosulfonation of benzene (B151609). This analysis provides a clear and logical pathway for the synthesis of the target compound from readily available starting materials.

Table 1: Key Precursors for the Synthesis of this compound

Precursor Name Chemical Formula Role in Synthesis
2-(2-Thienyl)ethanol C₆H₈OS Provides the thienylethyl backbone
Benzenesulfonyl Chloride C₆H₅ClO₂S Acts as the sulfonylating agent
Thiophene C₄H₄S The foundational heterocyclic core
Ethylene Oxide C₂H₄O A potential two-carbon electrophile for thiophene alkylation

Optimized Synthetic Pathways for this compound

The synthesis of this compound is most commonly achieved through the esterification of 2-(2-thienyl)ethanol with benzenesulfonyl chloride. google.comgoogle.com Various methodologies have been developed to optimize this transformation, focusing on reaction conditions and catalytic systems to enhance yield and purity.

The direct esterification of 2-(2-thienyl)ethanol with benzenesulfonyl chloride is a robust method for synthesizing the target compound. google.comgoogle.com The optimization of reaction conditions is crucial for achieving high yields and minimizing side products. Key parameters that are often adjusted include the solvent, temperature, and the nature of the base used to neutralize the hydrochloric acid byproduct. For instance, conducting the reaction at room temperature in the presence of a tertiary amine base like triethylamine (B128534) in a solvent such as dichloromethane (B109758) or toluene (B28343) is a common practice. google.comgoogle.com One patented method reports that using potassium hydroxide (B78521) as a catalyst can significantly accelerate the esterification, allowing the reaction to complete within 2-3 hours with yields exceeding 85%, and in some cases, up to 96%. google.com Another approach utilizes pyridine (B92270) as a catalyst, which also enhances the reaction rate, with completion times of 1.5 to 3 hours. google.com The choice of solvent can also influence the reaction, with acetonitrile (B52724) being a greener alternative to more hazardous solvents like dichloromethane and benzene. scielo.br

Table 2: Optimization of Esterification Reaction Conditions

Catalyst/Base Solvent Reaction Time Yield Reference
Potassium Hydroxide Dichloromethane 2-3 hours >85% (up to 96%) google.com
Pyridine Toluene 1.5-3 hours Not specified google.com
Triethylamine Dichloromethane 2-3 hours Not specified google.com

Catalytic methods offer an efficient and often more environmentally friendly route to this compound. The use of catalysts can lead to milder reaction conditions, shorter reaction times, and improved selectivity. revistadechimie.roorganic-chemistry.org Both acid and base catalysts have been explored for the esterification of sulfonic acids and their derivatives. revistadechimie.rorsc.org

Benzenesulfonic acid and its derivatives can act as effective catalysts in esterification reactions. revistadechimie.ro For instance, p-toluenesulfonic acid has been successfully used as a catalyst for the synthesis of n-propyl acetate, demonstrating the potential of sulfonic acids to catalyze ester formation. revistadechimie.ro While direct catalytic use of benzenesulfonic acid for the synthesis of its own ethyl ester with 2-(2-thienyl)ethanol is less common, the principles of acid catalysis in esterification are well-established. rsc.org

More commonly, base catalysis is employed in the reaction between an alcohol and a sulfonyl chloride. google.comgoogle.com As mentioned previously, inorganic bases like potassium hydroxide and organic bases like pyridine and triethylamine serve as catalysts by activating the alcohol and scavenging the HCl produced during the reaction. google.comgoogle.com A patent describes the use of ferric nitrate (B79036) as a catalyst for the reaction between 2-thiophene ethanol (B145695) and p-methylbenzenesulfonic acid, achieving a yield of 78%. google.com Furthermore, bulky diarylammonium arenesulfonates have been developed as highly selective esterification catalysts that can function under mild, neutral conditions without the need to remove water. organic-chemistry.org These catalysts have shown high efficacy for sterically demanding and acid-sensitive alcohols. organic-chemistry.org

Table 3: Catalytic Approaches for the Synthesis of this compound and Related Esters

Catalyst Reactants Key Features Reference
Potassium Hydroxide 2-(2-thienyl)ethanol, p-toluenesulfonyl chloride Greatly increased reaction speed, high yield (up to 96%) google.com
Pyridine (N,N-dimethylaminopyridine) Thiophene-2-ethanol, p-toluenesulfonyl chloride Significantly improved reaction speed (1.5-3 hours) google.com
Ferric Nitrate 2-thiophene ethanol, p-methylbenzenesulfonic acid One-step synthesis, 78% yield google.com
Bulky Diarylammonium Arenesulfonates Various carboxylic acids and alcohols Effective for sterically hindered and acid-sensitive alcohols, mild conditions organic-chemistry.org

Derivatization Strategies for this compound

The structure of this compound offers two primary sites for chemical modification: the thienyl moiety and the ethyl benzenesulphonate backbone. These derivatization strategies allow for the synthesis of a diverse range of analogues with tailored properties.

The thiophene ring is an aromatic heterocycle that can undergo various electrophilic substitution reactions, similar to benzene. wikipedia.org The sulfur atom influences the regioselectivity of these reactions. Common transformations include halogenation, nitration, and Friedel-Crafts reactions. researchgate.net For instance, the thiophene ring can be brominated at the 5-position. researchgate.net Lithiation of the thiophene ring, typically at the 2-position, followed by reaction with an electrophile, is another powerful method for introducing a wide range of functional groups. wikipedia.org Furthermore, the sulfur atom in the thiophene ring can be oxidized or removed through desulfurization processes using reagents like Raney nickel, which would convert the thienyl group to a butyl group. wikipedia.org

Table 4: Potential Derivatization Reactions at the Thienyl Moiety

Reaction Type Reagents Potential Product
Electrophilic Bromination N-Bromosuccinimide (NBS) 2-(5-Bromo-2-thienyl)ethyl benzenesulphonate
Nitration HNO₃/H₂SO₄ 2-(5-Nitro-2-thienyl)ethyl benzenesulphonate
Friedel-Crafts Acylation Acetyl chloride/AlCl₃ 2-(5-Acetyl-2-thienyl)ethyl benzenesulphonate
Lithiation and Carboxylation n-BuLi, then CO₂ 5-(2-(Benzenesulfonyloxy)ethyl)thiophene-2-carboxylic acid

The ethyl benzenesulphonate portion of the molecule is an excellent leaving group in nucleophilic substitution reactions. wikipedia.orglibretexts.org This reactivity allows for the introduction of a wide variety of nucleophiles, effectively replacing the benzenesulfonate (B1194179) group. This is a key strategy for synthesizing a diverse library of 2-(2-thienyl)ethyl derivatives. For example, reaction with sodium azide (B81097) would yield 2-(2-azidoethyl)thiophene, a precursor for amines. Treatment with sodium cyanide would introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. The benzenesulfonate can also be displaced by amines, thiols, and alkoxides to form the corresponding substituted products. google.com

Table 5: Nucleophilic Substitution Reactions at the Ethyl Benzenesulphonate Backbone

Nucleophile Reagent Product
Azide Sodium Azide (NaN₃) 2-(2-Azidoethyl)thiophene
Cyanide Sodium Cyanide (NaCN) 3-(2-Thienyl)propanenitrile
Amine Ammonia (NH₃) or Primary/Secondary Amine N-Substituted 2-(2-thienyl)ethanamine
Thiolate Sodium Thiolate (NaSR) 2-(2-(Alkylthio)ethyl)thiophene

Stereoselective Approaches in Sulphonate Ester Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and materials science. In the context of this compound, where the ethyl bridge contains a potential stereocenter, stereoselective synthesis is of paramount importance. While direct asymmetric synthesis of this specific sulfonate ester is not extensively documented, several established stereoselective methodologies for the preparation of chiral alcohols and their subsequent conversion to sulfonate esters are applicable. These methods primarily focus on the resolution of the precursor alcohol, 2-(2-thienyl)ethanol, or the stereoselective introduction of the hydroxyl group. The formation of the sulfonate ester from the alcohol typically proceeds with retention of configuration at the chiral carbon. youtube.com

One of the most prevalent strategies for obtaining enantiomerically enriched alcohols is through kinetic resolution. This technique relies on the differential rate of reaction of the two enantiomers of a racemic alcohol with a chiral catalyst or reagent.

Enzymatic Kinetic Resolution

Lipases are a class of enzymes widely employed for the kinetic resolution of racemic alcohols in organic solvents. Candida antarctica lipase (B570770) B (CAL-B) is particularly notable for its efficiency and broad substrate scope. scirp.org The resolution process typically involves the acylation of one enantiomer of the alcohol at a faster rate than the other, leading to an enantioenriched unreacted alcohol and the corresponding ester of the opposite configuration. The two can then be separated by standard chromatographic techniques. For the synthesis of a specific enantiomer of this compound, racemic 2-(2-thienyl)ethanol could be subjected to kinetic resolution using an acyl donor in the presence of an immobilized lipase like CAL-B.

Table 1: Illustrative Enzymatic Kinetic Resolution of Secondary Alcohols

Alcohol SubstrateAcyl DonorEnzymeSolventConversion (%)Enantiomeric Excess of Unreacted Alcohol (ee %)
1-PhenylethanolVinyl acetateCAL-BToluene~50>99 (R)
2-OctanolTriacetinImmobilized CAL-BTriacetinHighHigh

Chemo-Catalytic Kinetic Resolution

Alternatively, non-enzymatic, chemo-catalytic methods can be employed for kinetic resolution. Chiral N-heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for the enantioselective acylation of secondary alcohols. amazonaws.com In a typical procedure, the racemic alcohol is treated with an acylating agent, such as a vinyl ester, in the presence of a chiral NHC catalyst. The catalyst selectively facilitates the acylation of one enantiomer, allowing for the separation of the acylated and unacylated enantiomers.

Another established method involves the use of chiral catalysts like benzotetramisole ((+)-BTM) in conjunction with an achiral carboxylic acid anhydride. tcichemicals.comtcichemicals.com This system effectively resolves racemic alcohols by preferentially esterifying one enantiomer. tcichemicals.comtcichemicals.com

Table 2: Example of Kinetic Resolution of a Racemic Alcohol using a Chiral Catalyst

Racemic AlcoholAcylating AgentChiral CatalystSelectivity Factor (s)Resulting Enantiomeric Excess (ee %)
1-(1-Naphthyl)ethanolIsobutyric Anhydride(-)-Benzotetramisole10299.2 (at 51% conversion)

Resolution via Diastereomeric Salt Formation

A classical approach to resolving racemic alcohols involves their conversion into diastereomeric derivatives, which can then be separated by physical means such as crystallization. For instance, a racemic alcohol can be reacted with a chiral resolving agent, like a chiral carboxylic acid, to form a mixture of diastereomeric esters. nih.gov These diastereomers possess different physical properties, including solubility, allowing for their separation. Subsequent hydrolysis of the separated diastereomers yields the individual enantiomers of the alcohol. In the case of 2-(2-thienyl)ethanol, it could be esterified with a chiral acid, and the resulting diastereomers separated by fractional crystallization.

Asymmetric Synthesis of the Precursor Alcohol

Beyond resolution techniques, the direct asymmetric synthesis of the chiral alcohol precursor represents a more atom-economical approach. This can be achieved through the asymmetric reduction of the corresponding ketone, 2-acetylthiophene. A variety of chiral catalysts, often based on transition metals like ruthenium, rhodium, or iridium, complexed with chiral ligands, are known to effect the highly enantioselective hydrogenation or transfer hydrogenation of prochiral ketones to their corresponding chiral secondary alcohols.

Once the enantiomerically pure 2-(2-thienyl)ethanol is obtained through any of these stereoselective methods, it can be converted to this compound. This is typically achieved by reacting the alcohol with benzenesulfonyl chloride in the presence of a non-nucleophilic base, such as pyridine. youtube.com This sulfonylation reaction generally proceeds with retention of stereochemistry at the carbinol center, thus translating the enantiopurity of the alcohol to the final sulfonate ester product. youtube.com

Mechanistic Investigations and Reaction Pathway Elucidation of 2 2 Thienyl Ethyl Benzenesulphonate

Unimolecular Decomposition Pathways of Sulphonate Esters

Sulphonate esters can undergo unimolecular decomposition, typically through pathways that involve the cleavage of the carbon-oxygen bond, leading to the formation of a carbocation and a sulphonate anion. This process is the foundation of the solvolysis reactions and the S_N1 (Substitution Nucleophilic Unimolecular) mechanism. The stability of the potential carbocation is a determining factor in whether this pathway is favored. In the case of 2-(2-thienyl)ethyl benzenesulphonate, the primary nature of the carbon bearing the leaving group suggests that the formation of a primary carbocation would be energetically unfavorable.

However, unimolecular pathways can also be facilitated by neighboring group participation. The thienyl group, being electron-rich, has the potential to participate in the departure of the benzenesulphonate leaving group. This participation would involve the formation of a bridged intermediate, known as a thiophenonium ion. Such a pathway can accelerate the rate of reaction compared to a simple, unassisted S_N1 process and has significant stereochemical implications. The unimolecular component in reactions of similar compounds, such as p-nitrocumyl bromide in dimethyl sulphoxide, has been attributed to elimination pathways. ucl.ac.uk

Nucleophilic Substitution Reactions Involving this compound

Nucleophilic substitution is a principal reaction pathway for this compound. Studies have investigated its reactions with various nucleophiles, revealing insights into the operative mechanisms. A key study explored the reactions of 2-(2-thienyl)ethyl benzenesulphonates (2-TEB) with anilines and N,N-dimethylanilines in acetonitrile (B52724). The findings from these investigations point towards a concerted mechanism rather than a stepwise one involving a stable carbocation intermediate.

The reaction is proposed to proceed via a predominantly frontside-attack S_N2 mechanism. This is a notable deviation from the typical backside attack universally observed in standard S_N2 reactions. libretexts.orglibretexts.orgmasterorganicchemistry.com The rationale for this unusual pathway is steric hindrance; molecular modeling (PM3 calculations) indicates that the benzene (B151609) ring of the substrate blocks the nucleophile's approach to the back of the reaction center (Cα), thereby forcing a frontside attack. This mechanism involves a four-center transition state.

Kinetic evidence, including large negative cross-interaction constants (ρ_xz) and kinetic isotope effects (k_H/k_D > 1) using deuterated aniline (B41778) nucleophiles, supports this proposed mechanism. The positive kinetic isotope effect signifies partial N-H(D) bond cleavage in the transition state, which is consistent with the four-center transition state model.

The solvent in which a reaction is conducted can significantly influence its rate and mechanism by stabilizing or destabilizing the reactants, transition state, and products. iupac.orgchemrxiv.org For nucleophilic substitution reactions, polar solvents are generally favored as they can solvate the charged species involved. The rate of S_N2 reactions can be influenced by the solvent's polarity and its ability to form hydrogen bonds. chemrxiv.org For instance, polar aprotic solvents are known to accelerate S_N2 reactions. ucl.ac.uk

In the specific case of the reaction between this compound and anilines, the investigations were carried out in acetonitrile, a polar aprotic solvent. arxiv.org The use of acetonitrile facilitates the dissolution of the reactants and helps to stabilize the charge separation that develops in the transition state. arxiv.org The choice of solvent can dramatically alter reaction barriers; studies on similar S_N2 reactions (the Menshutkin reaction) show that polar solvents like acetonitrile provide a strong catalytic effect, reducing the activation energy barrier compared to apolar solvents. arxiv.org The rate of reaction can be correlated with various solvent parameters, such as the dielectric constant or empirical parameters like those developed by Kamlet and Taft. iupac.org

The stereochemical outcome of a substitution reaction is a direct consequence of its mechanism. youtube.com A standard S_N2 reaction, which proceeds through a backside attack, famously results in an inversion of the stereochemical configuration at the reaction center, often referred to as a Walden inversion. libretexts.orglibretexts.orgmasterorganicchemistry.com Conversely, an S_N1 reaction, which proceeds through a planar carbocation intermediate, typically leads to a racemic or near-racemic mixture of products (both inversion and retention). youtube.com

For this compound, the proposed frontside-attack S_N2 mechanism implies a retention of configuration. In a frontside attack, the nucleophile approaches the electrophilic carbon from the same side as the leaving group. libretexts.orglibretexts.org This mechanistic pathway is unusual but is enforced by the steric blocking of the backside by the substrate's own structure. Therefore, if a chiral center were present, the reaction of this compound with anilines would be expected to yield a product with the same stereochemical configuration as the starting material.

Rearrangement Reactions and Associated Mechanisms of Benzenesulphonate Esters

Benzenesulphonate esters can participate in various rearrangement reactions, particularly when the reaction conditions favor the formation of a carbocation intermediate. masterorganicchemistry.com When a carbocation is formed, it can rearrange to a more stable carbocation through a 1,2-hydride or 1,2-alkyl shift. masterorganicchemistry.com This is common in reactions following an S_N1 or E1 pathway. Although the primary carbocation that would form from this compound is unstable, rearrangement could theoretically occur if it were formed.

Other notable rearrangements involving esters and related functional groups include the Fries rearrangement of phenolic esters and the Beckmann rearrangement of oximes, which can be formed from ketones. slideshare.netlibretexts.org The Baeyer-Villiger rearrangement involves the oxidation of ketones to esters. libretexts.org While these are not direct rearrangements of the sulphonate ester itself, they represent the types of skeletal reorganizations that can occur in related organic molecules under specific conditions. slideshare.netlibretexts.org For this compound, rearrangements involving participation of the thienyl ring, leading to a stable bridged intermediate, are more plausible than simple hydride shifts, especially during solvolysis. uchicago.edu

Electrophilic Aromatic Substitution on the Thienyl Ring of Related Compounds

The thienyl group in this compound is an electron-rich aromatic ring and is susceptible to electrophilic aromatic substitution. Thiophene (B33073) is more reactive than benzene towards electrophiles, and substitution typically occurs at the C2 (α) position. Since the C2 position is already substituted in this compound, electrophilic attack would be directed to the C5 position, which is the other α-position, or to a lesser extent, the β-positions (C3 and C4).

The ethylbenzenesulphonate substituent at the C2 position is deactivating due to its electron-withdrawing inductive effect, which would decrease the reactivity of the thiophene ring towards electrophilic attack compared to unsubstituted thiophene. However, substitution is still possible under appropriate conditions. This is a separate reaction pathway from the substitution and elimination reactions occurring at the ethyl side chain. Computational studies on related aromatic systems have shown that various mechanisms, including concerted (cS_NAr) and classical two-step (S_NAr) pathways, can operate during substitution on the aromatic ring itself. nih.gov

Comparative Reactivity Studies of Sulphonate Esters

The reactivity of this compound can be contextualized by comparing it to other sulphonate esters. In studies of nucleophilic substitution with anilines, its reactivity and mechanism were compared to those of 1-phenylethyl benzenesulphonate (1-PEB), 2-phenylethyl benzenesulphonate (2-PEB), and cumyl benzenesulphonate. The large negative cross-interaction constant (ρ_xz = -0.50) for 2-TEB was found to be comparable to those for 1-PEB and 2-PEB, which are also believed to react via a frontside S_N2 mechanism due to steric hindrance.

This comparison highlights how the structure of the substrate dictates the reaction pathway. The presence of a bulky group (phenyl or thienyl) near the reaction center can block the typical backside attack, favoring a frontside approach. The nature of the sulphonate leaving group also plays a role, with groups like tosylate, mesylate, and brosylate being excellent leaving groups due to their ability to stabilize the negative charge through resonance. Benzenesulphonate is a very effective leaving group, making the C-O bond susceptible to cleavage in substitution reactions.

Below is a table comparing the cross-interaction constants (ρ_xz) for the reactions of various sulphonate esters with anilines, which serves as a mechanistic criterion.

Substrateρ_xz ValueProposed Mechanism
This compound (2-TEB)-0.50Frontside-attack S_N2
1-Phenylethyl benzenesulphonate (1-PEB)Comparable to 2-TEBFrontside-attack S_N2
2-Phenylethyl benzenesulphonate (2-PEB)Comparable to 2-TEBFrontside-attack S_N2
Cumyl benzenesulphonateComparable to 2-TEBFrontside-attack S_N2

Data sourced from kinetic studies with anilines in acetonitrile at 60.0 ℃.

Advanced Spectroscopic and Crystallographic Probes of 2 2 Thienyl Ethyl Benzenesulphonate

Elucidation of Molecular Dynamics via Advanced NMR Spectroscopy

Expected ¹H and ¹³C NMR chemical shifts for 2-(2-Thienyl)ethyl benzenesulphonate are predicated on the electronic environments of the constituent protons and carbons. The protons of the ethyl linker are anticipated to exhibit characteristic triplet signals, indicative of their coupling to adjacent methylene (B1212753) groups. The protons on the thiophene (B33073) and benzene (B151609) rings will resonate in the aromatic region, with their precise shifts influenced by the electron-withdrawing nature of the sulfonate group and the electronic properties of the thiophene ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
Benzenesulphonate (ortho) 7.8 - 8.0 Multiplet
Benzenesulphonate (meta, para) 7.4 - 7.7 Multiplet
Thiophene (H5) ~7.1 Doublet
Thiophene (H3, H4) 6.8 - 7.0 Multiplet
-O-CH₂- ~4.2 Triplet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbons Predicted Chemical Shift (ppm)
Benzenesulphonate (ipso) ~140
Benzenesulphonate (aromatic) 125 - 135
Thiophene (C2) ~142
Thiophene (C3, C4, C5) 123 - 128
-O-CH₂- ~70

Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for the unambiguous assignment of proton and carbon signals and for elucidating the conformational preferences of the molecule. youtube.comsdsu.edu

A COSY spectrum would reveal the scalar coupling network between protons. Key correlations would be expected between the two methylene groups of the ethyl linker, confirming their connectivity. Additionally, couplings between the adjacent protons on the thiophene and benzene rings would be observed.

An HSQC experiment directly correlates each proton to its attached carbon. sdsu.edu This would allow for the definitive assignment of the carbon signals based on the already assigned proton spectrum. For instance, the triplet at approximately 4.2 ppm would show a cross-peak to the carbon signal around 70 ppm, confirming the -O-CH₂- group.

The HMBC spectrum provides information about longer-range couplings (typically 2-3 bonds), which is crucial for piecing together the molecular skeleton. sdsu.edu For this compound, HMBC correlations would be anticipated from the protons of the -O-CH₂- group to the ipso-carbon of the benzenesulphonate ring and to the adjacent methylene carbon. Similarly, the protons of the thiophene-adjacent methylene group would show correlations to the C2 and C3 carbons of the thiophene ring.

Vibrational Spectroscopic Characterization of Functional Groups

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups present in this compound. While a dedicated spectrum for this compound is not published, the expected vibrational modes can be predicted based on the characteristic frequencies of its constituent moieties: the benzenesulphonate group and the 2-substituted thiophene ring.

The benzenesulphonate group is characterized by strong absorptions corresponding to the stretching vibrations of the S=O and S-O bonds. The asymmetric and symmetric stretching modes of the S=O group are typically observed in the regions of 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹, respectively. The S-O-C stretching vibrations are expected to appear in the 1000-750 cm⁻¹ range.

The thiophene ring exhibits characteristic C-H and C=C stretching vibrations, as well as ring breathing modes. The aromatic C-H stretching vibrations are generally found above 3000 cm⁻¹. The C=C stretching vibrations within the thiophene ring typically appear in the 1550-1400 cm⁻¹ region. iosrjournals.org The C-S stretching modes of the thiophene ring are usually observed at lower wavenumbers, often between 850 and 600 cm⁻¹. iosrjournals.org

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Benzenesulphonate S=O asymmetric stretch 1350 - 1300
Benzenesulphonate S=O symmetric stretch 1170 - 1150
Benzenesulphonate S-O-C stretch 1000 - 750
Thiophene Aromatic C-H stretch > 3000
Thiophene C=C stretch 1550 - 1400
Thiophene C-S stretch 850 - 600

High-Resolution Mass Spectrometry for Fragmentation Mechanism Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for determining the exact mass of this compound and for elucidating its fragmentation pathways under ionization. The fragmentation pattern provides a fingerprint of the molecule's structure.

Upon electron impact ionization (EI), the molecular ion ([M]⁺˙) of this compound would be expected. The subsequent fragmentation is likely to proceed through several characteristic pathways dictated by the relative bond strengths and the stability of the resulting fragments.

A primary fragmentation pathway for benzenesulphonate esters involves the cleavage of the S-O bond, leading to the formation of a benzenesulphonyl cation ([C₆H₅SO₂]⁺) at m/z 141. Another common fragmentation is the loss of sulfur dioxide (SO₂), which is a neutral loss of 64 Da. researchgate.net

The thienyl moiety also directs fragmentation. A characteristic fragmentation of 2-substituted thiophenes is the formation of the thienylmethyl cation ([C₄H₄SCH₂]⁺) or related structures. Cleavage of the C-C bond in the ethyl linker can also occur.

A plausible fragmentation scheme would involve the initial formation of the molecular ion, followed by competing fragmentation pathways, including the loss of the benzenesulphonyl radical to form a [C₄H₃S-CH₂-CH₂]⁺ fragment, or cleavage to form the benzenesulphonyl cation and a [C₄H₃S-CH₂-CH₂]˙ radical. Further fragmentation of these primary ions would lead to the observed mass spectrum.

Table 4: Predicted Key Mass Fragments for this compound

m/z Proposed Fragment
268 [C₁₂H₁₂O₃S₂]⁺˙ (Molecular Ion)
141 [C₆H₅SO₂]⁺
111 [C₄H₃S-CH₂-CH₂]⁺
97 [C₄H₄S]⁺˙ (Thiophene cation radical)

X-ray Crystallographic Studies on the Solid-State Structure of Analogues

While the crystal structure of this compound has not been reported, a detailed X-ray crystallographic analysis of its close analogue, 2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate, provides significant insights into the likely solid-state conformation and intermolecular interactions. nih.govresearchgate.net

The study of this analogue reveals a monoclinic crystal system. nih.gov The thiophene and benzene rings are not coplanar, exhibiting a dihedral angle of 13.86 (13)°. nih.gov This twisted conformation is a key structural feature. In the crystal lattice, the molecules are linked by weak intermolecular C-H···O hydrogen bonds, forming layers parallel to the ab plane. nih.gov This indicates that even weak interactions play a significant role in the solid-state packing of these molecules.

The bond lengths and angles within the benzenesulphonate and thiophene moieties are consistent with those observed in other related structures. The structural data from this analogue provides a reliable model for the solid-state structure of this compound.

Table 5: Crystallographic Data for the Analogue 2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate

Parameter Value Reference
Chemical Formula C₁₃H₁₄O₃S₂ nih.gov
Molecular Weight 282.36 nih.gov
Crystal System Monoclinic nih.gov
Space Group P2₁ researchgate.net
a (Å) 8.6130 (9) nih.gov
b (Å) 5.9961 (4) nih.gov
c (Å) 13.1284 (12) nih.gov
β (°) 97.935 (19) nih.gov
Volume (ų) 671.52 (10) nih.gov
Z 2 nih.gov

Applications of 2 2 Thienyl Ethyl Benzenesulphonate in Material Science and Organic Synthesis

Utilization as a Building Block in Polymer Chemistry

The presence of the thiophene (B33073) moiety in 2-(2-Thienyl)ethyl benzenesulphonate makes it a valuable building block in polymer chemistry, particularly for the synthesis of functional polymers with tailored electronic and optical properties.

Conjugated polymers containing thiophene units are a well-established class of materials with applications in electronics and optoelectronics. While direct polymerization of this compound is not widely documented, its structure suggests its potential as a precursor to polythiophenes. The benzenesulfonate (B1194179) group can act as a leaving group in cross-coupling reactions, a common method for synthesizing conjugated polymers.

For instance, in Kumada cross-coupling, a Grignard reagent derived from a dihalothiophene can be polymerized using a nickel catalyst. researchgate.net Similarly, methods like Stille and Suzuki couplings are employed to create these polymer chains. The synthesis of regioregular poly(3-alkylthiophenes) often involves the polymerization of 2-bromo-5-(bromomagnesio)-3-alkylthiophene in the presence of a nickel catalyst. The 2-(2-thienyl)ethyl group could potentially be incorporated into monomers for such polymerizations, leading to polythiophenes with tailored side chains that can influence solubility and morphology.

Table 1: Common Methods for Polythiophene Synthesis

Polymerization MethodMonomersCatalyst/ReagentKey Features
Kumada Coupling Grignard reagents of halothiophenesNickel complexes (e.g., Ni(dppp)Cl₂)Forms C-C bonds, allows for regioregular polymers. researchgate.net
Stille Coupling Organotin compounds and organic halidesPalladium complexesTolerant to a wide range of functional groups.
Suzuki Coupling Boronic acids or esters and organic halidesPalladium complexes and a baseGenerally high yields and mild reaction conditions.
Oxidative Polymerization Thiophene or substituted thiophenesOxidizing agents (e.g., FeCl₃)A direct method for synthesizing polythiophenes. researchgate.net

The electronic properties of conjugated polymers are highly dependent on their molecular structure. The incorporation of specific side chains can tune the bandgap, and thus the optical and electronic characteristics of the resulting material. mdpi.commdpi.com Thiophene-based copolymers, such as those containing fluorene (B118485) and di-2-thienyl-2,1,3-benzothiadiazole units, have been synthesized for applications in optoelectronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net These materials often exhibit properties like red light emission and improved thermal stability. researchgate.net

While direct application of polymers derived from this compound in optoelectronic devices is not extensively reported, the introduction of the 2-(2-thienyl)ethyl side chain could influence the polymer's morphology and electronic properties, potentially leading to materials with desirable characteristics for such applications. The benzenesulfonate group itself could also be a site for further functionalization to fine-tune the material's properties. The development of narrow bandgap conjugated porous polymers, for instance, relies on the careful selection of monomer units to control the optoelectronic properties. researchgate.net

Application in Supramolecular Chemistry

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. The design of molecules that can self-assemble into well-defined architectures is a key aspect of this field. Thiophene derivatives have been utilized in the construction of supramolecular structures.

Although specific research on the supramolecular assembly of this compound is not prominent, its structure possesses features that could be exploited in supramolecular chemistry. The thiophene ring can participate in π-π stacking interactions, and the sulfonate group can engage in hydrogen bonding or coordination with metal ions. These non-covalent interactions could drive the self-assembly of the molecule into larger, ordered structures such as gels or liquid crystals. The formation of such supramolecular assemblies is often directed by principles of molecular recognition. google.com For example, viologen-based low molecular weight gelators can undergo reversible self-assembly into supramolecular gel networks driven by electrochemical stimuli. chemspider.com

Intermediate in the Synthesis of Complex Organic Molecules

Benzenesulfonate esters are well-known in organic synthesis for their utility as intermediates, primarily due to the good leaving group ability of the benzenesulfonate anion. This makes this compound a potentially valuable intermediate for the synthesis of a variety of more complex organic molecules. A related compound, 2-(2-thienyl)ethyl p-toluenesulfonate, is a known intermediate in the synthesis of pharmaceutical compounds. thermofisher.com

The benzenesulfonate group in this compound makes the adjacent ethyl group susceptible to nucleophilic attack. This reactivity can be harnessed for the formation of new carbon-carbon bonds. Reactions with carbanions or other carbon-based nucleophiles would lead to the displacement of the benzenesulfonate and the introduction of a new carbon substituent at the ethyl group. This type of reaction is a fundamental transformation in organic synthesis for building molecular complexity.

In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a reaction at another site in the molecule. This temporary blocking is achieved using a "protecting group." nih.gov The 2-(2-thienyl)ethyl group, which could be introduced using this compound, has the potential to be used as a protecting group for various functional groups, such as alcohols, phenols, or carboxylic acids.

Table 2: Common Protecting Groups in Organic Synthesis

Functional GroupProtecting GroupIntroduction Reagents (Example)Cleavage Conditions (Example)
Alcohol Benzyl (Bn)NaH, Benzyl bromideH₂, Pd/C
Alcohol tert-Butyldimethylsilyl (TBDMS)TBDMS-Cl, ImidazoleTetrabutylammonium fluoride (B91410) (TBAF)
Carbonyl AcetalEthylene (B1197577) glycol, Acid catalystAqueous acid
Carboxylic Acid Methyl EsterMethanol (B129727), Acid catalystNaOH, H₂O
Amine tert-Butoxycarbonyl (Boc)Boc₂O, BaseTrifluoroacetic acid (TFA)

Catalytic Roles or Ligand Precursors in Organometallic Chemistry

Direct research detailing the specific catalytic roles of this compound or its explicit use as a ligand precursor in organometallic chemistry is not extensively documented in publicly available literature. However, the chemical structure of this compound, featuring a thiophene ring, suggests its potential to participate in organometallic reactions characteristic of thiophene derivatives. The reactivity of thiophenes in organometallic chemistry is a well-established field, and by examining this broader context, we can infer the potential applications of this compound.

Thiophene and its derivatives are known to coordinate to transition metals in various modes, primarily through the sulfur atom or the π-system of the aromatic ring. acs.org These coordination patterns are fundamental to their catalytic activity and their function as ligands. The primary modes of coordination for thiophene ligands include η¹(S)-coordination, where the sulfur atom lone pair donates to the metal center, and η⁵-coordination, where the entire five-membered ring binds to the metal. acs.org The specific coordination mode adopted depends on the metal center, its ligand environment, and the reaction conditions. acs.org

In the context of catalysis, organometallic complexes containing thiophene ligands are studied as models for hydrodesulfurization (HDS) catalysts, which are crucial in the refining of fossil fuels. acs.org The interaction of the thiophene sulfur atom with the metal center in these model complexes provides insights into the mechanism of C-S bond cleavage, a key step in removing sulfur impurities. acs.orgacs.org Vibrational studies of η¹(S)-coordinated thiophene have shown a weakening of the C-S bonds upon coordination, which is a prerequisite for desulfurization. acs.org

Furthermore, thiophene derivatives can be functionalized to create more complex ligands. For instance, the introduction of other donor groups to the thiophene ring can lead to the formation of chelating ligands that bind to metal centers with high stability. These tailored ligands can then be used in a variety of catalytic C-C coupling reactions. nih.gov Palladium catalysts bearing sulfur-containing N-heterocyclic carbene (NHC) ligands, for example, have demonstrated catalytic capabilities in such transformations. nih.gov

The reactivity of η⁵-coordinated thiophene complexes has also been explored. These complexes can undergo nucleophilic attack at the sulfur atom, leading to ring-opened products or the formation of η⁴-thiophene complexes. acs.org This reactivity pattern highlights the electrophilic nature of the sulfur atom in these coordinated systems and opens avenues for further functionalization of the thiophene ring. acs.org

While direct evidence for the catalytic applications of this compound is scarce, its thiophene moiety provides a clear basis for its potential as a ligand or ligand precursor. The benzenesulphonate group is a good leaving group, which could potentially be displaced in substitution reactions to tether the 2-(2-thienyl)ethyl fragment to other molecules or surfaces, which could then coordinate to a metal center. Alternatively, the thiophene ring itself could directly coordinate to a metal, making the entire molecule a ligand.

Common Coordination Modes of Thiophene Derivatives in Organometallic Complexes

Coordination ModeDescriptionMetal ExamplesReference
η¹(S)The thiophene ring binds to the metal center through the sulfur atom.Re, Mo acs.org
η⁵All five atoms of the thiophene ring are bonded to the metal center.Mn, Cr acs.orgacs.org
η⁴Four carbon atoms of the thiophene ring are bonded to the metal, with the sulfur atom bent away.Mn acs.org

Theoretical and Computational Chemistry of 2 2 Thienyl Ethyl Benzenesulphonate

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to predicting the behavior of 2-(2-thienyl)ethyl benzenesulphonate at a molecular level. These calculations provide a quantitative description of the molecule's electronic landscape, which governs its reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgrsc.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. rsc.orgresearchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. nih.gov

For this compound, the HOMO is expected to be predominantly localized on the electron-rich 2-substituted thiophene (B33073) ring, which is known to be more reactive than benzene (B151609) in electrophilic substitutions. stackexchange.com The sulfur atom in the thiophene ring contributes to its high electron density. nih.gov Conversely, the LUMO is likely to be centered on the benzenesulphonate group, particularly around the sulfur atom and the phenyl ring, which are rendered electron-deficient by the strongly electron-withdrawing sulphonyl group.

Computational studies on related thiophene derivatives show that the HOMO and LUMO are often delocalized over the entire molecule. acs.org In a molecule like this compound, the HOMO would likely have significant contributions from the π-system of the thiophene ring. DFT calculations on similar thiophene-based compounds have shown that substitution can significantly alter the HOMO and LUMO energy levels. rsc.org For instance, the introduction of electron-donating groups tends to raise the HOMO energy, while electron-withdrawing groups lower the LUMO energy, thereby narrowing the HOMO-LUMO gap. rsc.orgrsc.org

The HOMO-LUMO gap for thiophene-containing systems can be modulated by the nature of the substituents. mdpi.com Studies on thiophene oligomers have demonstrated that extending the π-conjugation can lead to a smaller HOMO-LUMO gap. researchgate.net In the case of this compound, the ethyl linker partially interrupts the conjugation between the thiophene and benzene rings, which would result in a larger HOMO-LUMO gap compared to a fully conjugated system.

To provide a quantitative perspective, the following table presents representative HOMO, LUMO, and HOMO-LUMO gap energies for thiophene and related derivatives, calculated using DFT methods, which can serve as a proxy for understanding the electronic properties of this compound.

Calculated HOMO-LUMO Energies and Gaps for Thiophene and Related Compounds (Illustrative Data)
CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Computational Method
Thiophene-6.58-0.785.80B3LYP/6-31G(d)
2-Phenylthiophene-6.12-1.234.89B3LYP/6-31G(d)
Benzenesulfonamide Derivative-7.01-2.214.80B3LYP/6-31G(d,p)
Thiophene Sulfonamide Derivative-6.89-2.244.65B3LYP/6-311G(d,p)

Note: The data in this table are illustrative and sourced from computational studies on related molecules to approximate the values for this compound. The exact values for the target compound would require specific DFT calculations.

The charge distribution within a molecule provides crucial information about its polarity and reactive sites. Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the electrostatic potential on the electron density surface of a molecule. chemijournal.com These maps use a color spectrum to indicate regions of different electrostatic potential, where red typically represents areas of high electron density (negative potential) and blue represents areas of low electron density (positive potential). nih.govresearchgate.net

For this compound, the MEP map would be expected to show a distinct separation of charge. The benzenesulphonate moiety, with its highly electronegative oxygen atoms, would be a region of strong negative electrostatic potential (red). chemijournal.com This region is a likely site for electrophilic attack. The hydrogen atoms of the phenyl and thiophene rings, as well as the ethyl linker, would exhibit positive electrostatic potential (blue), making them susceptible to nucleophilic attack. chemijournal.com

The thiophene ring itself is generally electron-rich, but its electrostatic potential can be influenced by the substituent. In comparison to benzene, thiophene often shows a more negative electrostatic potential on the ring, indicating a higher electron density. rsc.org However, the connection to the electron-withdrawing benzenesulphonate group via the ethyl linker will modulate this.

The following table summarizes the expected charge distribution characteristics for this compound based on the analysis of its functional groups.

Expected Charge Distribution and MEP Characteristics of this compound
Molecular RegionExpected Electrostatic PotentialColor on MEP MapReactivity Implication
Oxygen atoms of the sulphonyl groupStrongly NegativeRedSite for electrophilic attack/coordination with cations
Thiophene ringModerately NegativeYellow/OrangePotential for electrophilic aromatic substitution
Hydrogen atoms on phenyl and thiophene ringsPositiveBlue/GreenPossible sites for weak interactions
Sulfur atom of the sulphonyl groupPositiveBlueSite for nucleophilic attack

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational flexibility of a molecule and its interactions with solvent molecules. nih.gov

For this compound, MD simulations would be valuable for exploring its conformational landscape. The molecule possesses several rotatable bonds, including the C-C bonds of the ethyl linker and the C-S and C-O bonds connecting to the aromatic rings. Rotation around these bonds can lead to various conformers with different energies and stabilities. libretexts.org A conformational analysis would likely reveal a number of low-energy conformers, and MD simulations could map the transitions between them. mdpi.comnih.gov

The interaction with solvents is another critical aspect that can be investigated using MD simulations. In a polar solvent like water or methanol (B129727), the solvent molecules would be expected to form a structured solvation shell around the solute. The polar benzenesulphonate group would strongly interact with the solvent through hydrogen bonding and dipole-dipole interactions. The thiophene and phenyl rings, being more hydrophobic, would have weaker interactions with a polar solvent. nih.gov MD simulations can quantify these interactions by calculating radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom or functional group of the solute.

Prediction of Spectroscopic Signatures via First-Principles Calculations

First-principles calculations, particularly those based on DFT, are powerful tools for predicting the spectroscopic properties of molecules, such as their infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. aps.orgresearchgate.net These predictions can aid in the interpretation of experimental spectra and the structural characterization of the compound.

The vibrational frequencies (IR and Raman) of this compound can be calculated by computing the second derivatives of the energy with respect to the atomic displacements. nih.gov The calculated spectrum would be expected to show characteristic peaks for the different functional groups present in the molecule. For instance, the strong symmetric and asymmetric stretching vibrations of the S=O bonds in the sulphonyl group would appear in the IR spectrum, typically in the range of 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹, respectively. The C-H stretching vibrations of the aromatic rings and the ethyl linker would be observed around 3000-3100 cm⁻¹. The C=C stretching vibrations of the thiophene and benzene rings would fall in the 1400-1600 cm⁻¹ region. iosrjournals.org

NMR chemical shifts can also be predicted with good accuracy using DFT calculations. mdpi.comyoutube.com The calculations involve determining the magnetic shielding tensors for each nucleus in the molecule. For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the thiophene ring, the benzene ring, and the ethyl group. The protons on the thiophene ring would likely appear in the aromatic region, with chemical shifts influenced by the sulfur heteroatom. The protons of the benzenesulphonate group would also be in the aromatic region, shifted downfield due to the electron-withdrawing nature of the sulphonyl group. The ¹³C NMR spectrum would similarly provide characteristic signals for each carbon atom, aiding in the complete structural assignment. nih.gov

The following table provides a hypothetical prediction of key spectroscopic signatures for this compound based on DFT calculations of similar compounds.

Predicted Spectroscopic Signatures for this compound
Spectroscopic TechniqueFunctional Group/AtomPredicted Signature (Illustrative)
FTIRS=O stretch (asymmetric)~1370 cm⁻¹
FTIRS=O stretch (symmetric)~1180 cm⁻¹
¹H NMRThiophene protonsδ 6.9-7.4 ppm
¹H NMRBenzene protonsδ 7.5-7.9 ppm
¹³C NMRThiophene carbonsδ 120-140 ppm
¹³C NMRBenzene carbonsδ 125-145 ppm

Note: These are illustrative predictions based on data from related compounds. Actual experimental values may vary.

Reaction Mechanism Modeling using Density Functional Theory (DFT)

DFT is a widely used computational method for modeling reaction mechanisms, allowing for the determination of transition state structures, activation energies, and reaction pathways. rsc.org For this compound, DFT could be employed to study various reactions, such as nucleophilic substitution at the sulfonyl sulfur or at the ethyl group, as well as electrophilic substitution on the aromatic rings.

A key reaction of interest for benzenesulphonate esters is their role as alkylating agents, which proceeds via nucleophilic substitution. enovatia.com The reaction can occur through different mechanisms, such as an Sₙ2 pathway, where a nucleophile attacks the α-carbon of the ethyl group, leading to the displacement of the benzenesulphonate leaving group. DFT calculations could be used to model the transition state for this reaction and calculate the activation barrier.

Alternatively, under certain conditions, an elimination reaction could compete with substitution. DFT calculations can help to elucidate the factors that favor one pathway over the other, such as the nature of the nucleophile, the solvent, and the temperature.

Another important reaction is the esterification of benzenesulfonic acid with 2-(2-thienyl)ethanol to form the target compound. DFT studies on the esterification of benzenesulfonic acid with methanol have explored various possible mechanisms, including addition-elimination and Sₙ1/Sₙ2 pathways. rsc.orgrsc.orgresearchgate.net These studies have shown that the reaction mechanism can be complex and highly dependent on the reaction conditions. Similar computational approaches could be applied to the formation of this compound to understand its synthesis at a molecular level.

Furthermore, the reactivity of the thiophene and benzene rings towards electrophilic substitution could be modeled. Thiophene is generally more reactive than benzene towards electrophiles. stackexchange.com DFT calculations could predict the preferred site of electrophilic attack on the thiophene ring (C5 or C3) and compare its reactivity to the benzene ring of the benzenesulphonate moiety.

Future Research Directions and Unexplored Avenues for 2 2 Thienyl Ethyl Benzenesulphonate

Development of Novel Green Synthetic Methodologies

The pursuit of environmentally benign chemical processes is a cornerstone of modern synthetic chemistry. While traditional methods for the synthesis of sulfonate esters often involve the use of hazardous reagents and solvents, future research on 2-(2-Thienyl)ethyl benzenesulphonate should prioritize the development of green synthetic routes. This includes exploring solvent-free reaction conditions, employing recyclable catalysts, and utilizing bio-based starting materials where feasible.

Recent advancements in the synthesis of sulfonate esters have highlighted several promising green approaches. nih.gov For instance, electrochemical methods that avoid the use of transition-metal catalysts and chemical oxidants present a viable pathway for the synthesis of sulfonate esters. nih.gov The application of such electrochemical multicomponent reactions, perhaps utilizing potassium metabisulfite (B1197395) as a sulfur dioxide surrogate, could offer a green and efficient strategy for the production of this compound. nih.gov

Furthermore, the use of ionic liquids as both solvent and catalyst in nucleophilic substitution reactions of sulfonate esters has been shown to be an effective green protocol. Investigating the applicability of recyclable ionic liquids for the synthesis of this compound could lead to more sustainable manufacturing processes.

A comparative analysis of potential green synthetic pathways is presented in Table 1.

Table 1: Potential Green Synthetic Methodologies for this compound

Methodology Potential Advantages Key Research Focus
Electrochemical Synthesis Avoids transition-metal catalysts and chemical oxidants; mild reaction conditions. nih.gov Optimization of electrode materials and reaction conditions for high yield and selectivity.
Ionic Liquid-Mediated Synthesis Recyclable solvent and catalyst; potentially high reaction efficiency. Screening of suitable ionic liquids and their recyclability for the specific synthesis.
Enzyme-Catalyzed Synthesis High selectivity and mild reaction conditions; biodegradable catalysts. Identification and engineering of suitable enzymes for the esterification of 2-(2-thienyl)ethanol with a benzenesulfonyl donor.

| Microwave-Assisted Synthesis | Rapid reaction times; potential for solvent-free conditions. | Investigation of reaction kinetics and optimization of microwave parameters to maximize yield and minimize by-products. |

Exploration of Advanced Catalytic Applications

The unique structural combination of a thiophene (B33073) moiety and a benzenesulfonate (B1194179) group in this compound suggests its potential as a precursor for novel catalysts or as a catalyst itself. The sulfur atom in the thiophene ring can act as a coordination site for metal centers, a property that is widely exploited in the design of catalysts. google.com

Future research could explore the use of this compound as a ligand for transition-metal catalysts. The electronic properties of the thiophene ring, influenced by the electron-withdrawing benzenesulfonate group, could modulate the catalytic activity of the metal center. This could lead to the development of catalysts with unique reactivity and selectivity for a variety of organic transformations, including cross-coupling reactions, hydrogenations, and polymerizations. The catalytic hydrogenation of thiophene derivatives is a known process, and understanding how the benzenesulfonate group affects this could be a starting point. sigmaaldrich.com

Moreover, the sulfonate group itself can participate in catalytic processes. For instance, the introduction of sulfonate groups into catalyst structures has been shown to improve their solubility and electrocatalytic performance in aqueous media. sielc.com Investigating the potential of this compound or its derivatives as organocatalysts or as components in bifunctional catalysts is a promising avenue for research.

Integration into Emerging Material Technologies

Thiophene-based materials are at the forefront of research in organic electronics, finding applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. alfa-chemistry.comresearchgate.net The incorporation of this compound as a monomer or a functional additive in thiophene-based polymers could lead to materials with novel properties.

The benzenesulfonate group can influence the solubility, processability, and solid-state packing of the resulting polymers, which are critical factors for device performance. nih.gov Furthermore, the sulfonate group can be a site for further chemical modification, allowing for the fine-tuning of the material's electronic and optical properties. Research in this area could focus on the synthesis of polymers incorporating this compound and the characterization of their photophysical and electronic properties.

Another emerging area is the use of thiophene-based materials in energy storage applications, such as batteries and supercapacitors. mpg.de The redox activity of the thiophene unit, combined with the potential for ion conductivity through the sulfonate group, makes this class of compounds interesting for the development of novel electrode materials or solid polymer electrolytes.

The potential applications in material technologies are summarized in Table 2.

Table 2: Potential Applications of this compound in Material Technologies

Technology Area Potential Role of this compound Research Objective
Organic Electronics Monomer for conjugated polymers. Synthesis of novel thiophene-based polymers with tailored electronic and optical properties for OLEDs and OPVs. alfa-chemistry.comresearchgate.net
Energy Storage Precursor for electrode materials or solid electrolytes. Development of high-performance materials for batteries and supercapacitors with enhanced ion conductivity and stability. mpg.de
Sensors Functional component in sensor arrays. Creation of selective and sensitive chemical sensors based on the interaction of the thiophene and sulfonate moieties with target analytes.

| Smart Materials | Component of stimuli-responsive polymers. | Design of materials that change their properties in response to external stimuli such as light, heat, or pH. |

Interdisciplinary Research Opportunities in Chemical Sciences

The multifaceted nature of this compound opens up numerous opportunities for interdisciplinary research. Collaboration between synthetic chemists, materials scientists, and computational chemists will be crucial to fully unlock the potential of this compound.

Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. This theoretical understanding can guide the rational design of new catalysts and materials.

Furthermore, exploring the biological activity of this compound and related compounds could lead to applications in medicinal chemistry. Thiophene derivatives are known to exhibit a wide range of pharmacological activities. While this article does not delve into dosage or adverse effects, foundational research into the interaction of this compound with biological systems could be a fruitful area of investigation.

The intersection of supramolecular chemistry and materials science also presents exciting possibilities. The ability of the thiophene and benzenesulfonate groups to participate in non-covalent interactions could be harnessed to create self-assembling systems with ordered nanostructures and interesting functional properties.

Q & A

Basic Research Questions

Q. What are the key structural features and spectroscopic characterization methods for 2-(2-Thienyl)ethyl benzenesulphonate?

  • Methodological Answer : The compound combines a thienyl group (C₄H₃S) linked via an ethyl spacer to a benzenesulphonate moiety. Key characterization includes:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., thienyl protons at δ 6.8–7.2 ppm, sulphonate resonance at δ ~130 ppm for aromatic carbons).
  • IR Spectroscopy : Peaks at ~1170 cm⁻¹ (S=O stretching) and ~1360 cm⁻¹ (S-O-C linkage) .
  • Mass Spectrometry : High-resolution MS to verify molecular weight (expected ~280–300 g/mol based on analogues) and fragmentation patterns.
    • Data Sources : Structural analogs in benzenesulphonate derivatives (e.g., IR data from trifluoromethylquinoxaline studies ) and sulfonic acid reagents .

Q. What synthetic routes are commonly employed for preparing this compound?

  • Methodological Answer : A two-step approach is typical:

Thienyl-Ethyl Intermediate : Ethyl 2-thiopheneacetate (CAS 57382-97-5) can be reduced to 2-(2-thienyl)ethanol, followed by activation (e.g., tosylation) .

Sulfonation : Reacting the intermediate with benzenesulphonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulphonate ester .

  • Purification : Column chromatography or recrystallization from toluene, as the compound is often isolated as a reaction mass with toluene .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize by-product formation during synthesis?

  • Methodological Answer :

  • Temperature Control : Maintain ≤0°C during sulfonation to suppress sulfonic acid formation.
  • Solvent Selection : Use anhydrous dichloromethane or THF to limit hydrolysis.
  • Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance sulfonate ester yield .
    • Data Contradiction : Reaction masses with toluene (CAS 939-726-6) suggest potential azeotropic distillation for by-product removal, but excessive heating risks decomposition .

Q. What analytical challenges arise when characterizing this compound in complex mixtures, and how can they be addressed?

  • Methodological Answer :

  • Challenge : Co-elution with toluene or unreacted precursors in HPLC/GC.
  • Solutions :
  • HPLC-DAD : Use a C18 column with isocratic elution (acetonitrile/water, 70:30) and monitor at 254 nm for aromatic absorption.
  • GC-MS : Derivatize the sulphonate group (e.g., methyl ester formation) to improve volatility .
  • Validation : Cross-reference with spiked pure standards (e.g., ethyl 2-phenylacetoacetate as a model for ester quantification ).

Q. How do electronic effects of the thienyl group influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Electron-Rich Thienyl : The sulfur atom enhances π-electron density, enabling electrophilic substitution at the 5-position.
  • Coupling Reactions : Use Pd-catalyzed Suzuki-Miyaura couplings with aryl boronic acids, leveraging the thienyl group’s directing effects .
  • Experimental Design : Compare reactivity with non-thienyl analogues (e.g., phenyl ethyl benzenesulphonate) to isolate electronic contributions.

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